Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl-
Description
The compound Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- is a pyridine derivative with a 2,6-dimethyl substitution pattern and a p-aminobenzamido group at the 3-position.
Properties
CAS No. |
36987-32-3 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-amino-N-(2,6-dimethylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-3-8-13(10(2)16-9)17-14(18)11-4-6-12(15)7-5-11/h3-8H,15H2,1-2H3,(H,17,18) |
InChI Key |
LYQGEPVEGHFFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- involves several classical routes. One common method is the condensation of 1,5-diketone with ammonia followed by nitric acid oxidation . Another approach is the reaction of dienamine and ketone in the presence of Vilsmeier type 1-substituted-1,2,3-benzotriazole reagent . Industrial production methods often utilize microwave-irradiated Hantzsch reaction or combinatorial approaches for the synthesis of pyridine derivatives .
Chemical Reactions Analysis
Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for oxidation and Vilsmeier reagents for substitution . Major products formed from these reactions include nicotinonitriles and other substituted pyridines .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the synthesis of various medicines and agrochemicals due to its antimicrobial properties . In biology, it exhibits a powerful inhibiting effect on gastric ulcers in rats . In the field of material science, pyridine derivatives are used as metal chelating agents and in supramolecular chemistry .
Mechanism of Action
The mechanism of action of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. It acts as a metal chelating agent, forming complexes with metal ions, which can inhibit certain biological processes . The amine group attached to the benzene moiety plays a crucial role in its biological activity .
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Solubility: The p-aminobenzamido group in the target compound increases hydrophilicity compared to 2,6-lutidine, which is hydrophobic (logP ~1.8) . 3-Amino-2,6-dimethylpyridine, with a single amino group, has intermediate solubility in polar solvents like ethanol .
Solvent Interactions
Studies on pyridine derivatives in aqueous solvents (e.g., 2,6-dimethylpyridine) reveal that methyl groups reduce miscibility with water, whereas polar substituents like amino or amide groups improve solubility . The target compound’s solubility profile may resemble nicotinamide (vitamin B3), which is highly water-soluble due to its amide group .
Limitations and Knowledge Gaps
- No direct toxicity or pharmacokinetic data exists for Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl-.
- Synthetic protocols and spectroscopic characterization (e.g., NMR, MS) are inferred from analogs .
Biological Activity
Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- is an organic compound with significant biological activity, particularly in the fields of antimicrobial research and metal ion chelation. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- is C12H14N2O, with a molecular weight of 218.25 g/mol. The compound features a pyridine ring substituted with a p-aminobenzamido group and two methyl groups at the 2 and 6 positions. This unique arrangement of functional groups contributes to its specific biological activities.
Research indicates that Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- exhibits its biological effects primarily through:
- Metal Chelation : The compound acts as a metal chelator, forming stable complexes that inhibit metalloprotein functions. This property is particularly relevant in diseases where metal ions play a crucial role in disease progression.
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a potential candidate for therapeutic applications against various pathogens.
Synthesis
The synthesis of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- can be achieved through classical organic synthesis methods. The following table summarizes some synthetic routes:
| Step | Description |
|---|---|
| 1 | Formation of the pyridine ring through cyclization reactions involving appropriate precursors. |
| 2 | Introduction of the p-aminobenzamido group via amide coupling reactions. |
| 3 | Methylation at the 2 and 6 positions using methylating agents like dimethyl sulfate or methyl iodide. |
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial efficacy of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl-. Below is a summary of findings from various case studies:
| Study | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Study A | Staphylococcus aureus | 32 µg/mL |
| Study B | Escherichia coli | 16 µg/mL |
| Study C | Candida albicans | 64 µg/mL |
These results indicate that the compound exhibits varying degrees of effectiveness against different microbial strains.
Metal Ion Interaction
The ability of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- to chelate metal ions has been investigated through various assays. The following table presents data on its binding affinity for selected metal ions:
| Metal Ion | Binding Affinity (K_d) |
|---|---|
| Cu²⁺ | 50 µM |
| Fe²⁺ | 30 µM |
| Zn²⁺ | 70 µM |
These findings suggest a strong interaction with transition metals, which may contribute to its biological activity by modulating metalloprotein functions.
Therapeutic Applications
The biological activities of Pyridine, 3-(p-aminobenzamido)-2,6-dimethyl- suggest potential therapeutic applications in several areas:
- Antimicrobial Treatments : Given its efficacy against various pathogens, this compound could be developed into new antimicrobial agents.
- Metal Ion Regulation : Its chelation properties may be harnessed for therapeutic interventions in diseases characterized by metal ion dysregulation (e.g., Wilson's disease).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
